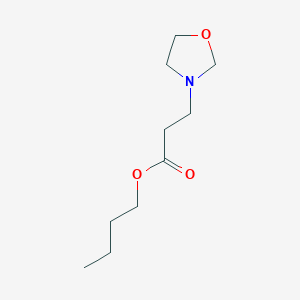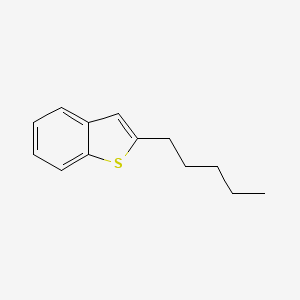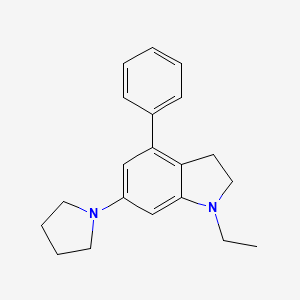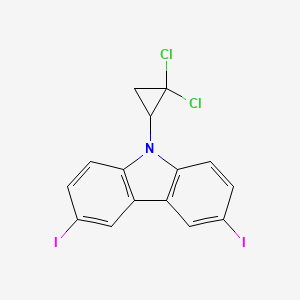
3-Ethoxy-3-methyl-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-3-methyl-1,2,4-trioxolane is a chemical compound belonging to the class of organic peroxides It is characterized by a three-membered ring containing two oxygen atoms and one carbon atom, with an ethoxy group and a methyl group attached to the carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-methyl-1,2,4-trioxolane typically involves the reaction of ethyl hydroperoxide with methyl ketone in the presence of an acid catalyst. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the trioxolane ring. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-Ethoxy-3-methyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ketones. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3-Ethoxy-3-methyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its unique structure can be utilized to release active pharmaceutical ingredients in a controlled manner.
Industry: It is used in the production of polymers and other materials, where its peroxide bond can initiate polymerization reactions.
作用機序
The mechanism of action of 3-Ethoxy-3-methyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the generation of ROS can lead to the destruction of harmful cells.
類似化合物との比較
Similar Compounds
3-Methoxycarbonyl-3-methyl-1,2,4-trioxolane: Similar in structure but with a methoxycarbonyl group instead of an ethoxy group.
1,2,4-Trioxane: Contains a similar peroxide ring but with different substituents.
1,2,4-Trioxane derivatives: Various derivatives with different functional groups attached to the trioxane ring.
Uniqueness
3-Ethoxy-3-methyl-1,2,4-trioxolane is unique due to its specific ethoxy and methyl substituents, which influence its reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
90150-49-5 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC名 |
3-ethoxy-3-methyl-1,2,4-trioxolane |
InChI |
InChI=1S/C5H10O4/c1-3-6-5(2)7-4-8-9-5/h3-4H2,1-2H3 |
InChIキー |
IWCRABXUHCGZGV-UHFFFAOYSA-N |
正規SMILES |
CCOC1(OCOO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)


![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)



![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)

